Isopulegol

Catalog No.
S598155
CAS No.
7786-67-6
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopulegol

CAS Number

7786-67-6

Product Name

Isopulegol

IUPAC Name

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3

InChI Key

ZYTMANIQRDEHIO-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)O)C(=C)C

Solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

isopulegol

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C

Antimicrobial and Insecticidal Properties:

Studies have investigated the antimicrobial and insecticidal properties of isopulegol. Research suggests it exhibits activity against various bacteria, fungi, and insects []. However, it is crucial to note that isopulegol is not approved for use as an antimicrobial or insecticide due to potential safety concerns [].

Potential Therapeutic Applications:

Research is ongoing to explore the potential therapeutic applications of isopulegol. Studies suggest it may possess anti-inflammatory, analgesic, and antioxidant properties [, , ]. However, these studies are primarily conducted in pre-clinical settings, and further research is necessary to determine the safety and efficacy of isopulegol for therapeutic use in humans.

Flavor and Fragrance Industry:

Isopulegol is used commercially in the flavor and fragrance industry due to its pleasant aroma, reminiscent of mint and eucalyptus []. It is found in various products like food flavorings, perfumes, and cosmetics.

Isopulegol is a monoterpenoid compound with the chemical formula C₁₀H₁₈O. It is a colorless liquid that exhibits a minty aroma, making it valuable in the flavor and fragrance industries. Isopulegol is primarily derived from natural sources such as essential oils of plants like mint and citronella, and it serves as an important intermediate in the synthesis of menthol and other derivatives .

The mechanism of action of isopulegol is still under investigation. However, some studies suggest it may interact with certain receptors in the skin and mucous membranes, producing a cooling sensation [].

, including:

  • Cyclization Reactions: Isopulegol can be synthesized through the cyclization of citronellal, often using catalysts such as anhydrous zinc bromide or tris(2,6-diarylaryloxy)aluminum complexes. These reactions are notable for their selectivity towards isopulegol over other isomers .
  • Isomerization: Isopulegol can undergo isomerization to form menthon using catalysts like ruthenium, achieving yields greater than 90% .
  • Hydroxylation and Epoxidation: Isopulegol can be modified to produce various hydroxylated and epoxidized derivatives, which have applications in medicinal chemistry .

Isopulegol exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that isopulegol-derived compounds possess antimicrobial activity against various pathogens, including influenza viruses .
  • Antioxidant Activity: Isopulegol and its derivatives demonstrate significant antioxidant properties, which are beneficial for neutralizing free radicals in biological systems .
  • Potential Therapeutic

The synthesis of isopulegol primarily involves the following methods:

  • Cyclization of Citronellal: This method utilizes catalysts such as anhydrous zinc bromide or aluminum complexes to promote the cyclization of citronellal into isopulegol. The process can achieve high selectivity and yield by optimizing reaction conditions .
  • Green Chemistry Approaches: Recent advancements have introduced greener methods for synthesizing isopulegol, focusing on reducing waste and energy consumption during the reaction process .
  • Direct Extraction from Natural Sources: Isopulegol can also be extracted from essential oils of plants like mint and citronella, although this method may yield lower purity compared to synthetic routes .

Isopulegol finds applications in various fields:

  • Flavoring and Fragrance: Due to its pleasant minty aroma, isopulegol is widely used in food flavoring and cosmetic products.
  • Pharmaceuticals: It serves as a precursor for synthesizing menthol and other therapeutic agents, which are used in pain relief and cough remedies .
  • Agriculture: Isopulegol has been investigated for its potential use as a natural pesticide due to its insect-repellent properties.

Studies on the interactions of isopulegol with biological systems include:

  • Molecular Docking Simulations: These studies explore how isopulegol and its derivatives interact with viral proteins, providing insights into their potential antiviral mechanisms against influenza viruses .
  • Structure-Activity Relationships: Investigations into how modifications of the isopulegol structure affect its biological activity have led to the development of more potent derivatives for therapeutic applications .

Isopulegol shares structural similarities with several other compounds. Below are some comparable compounds along with a brief discussion of their uniqueness:

CompoundStructure SimilarityUnique Features
MentholDerived from isopulegolWidely used as a cooling agent; analgesic properties
CitronellalPrecursor to isopulegolFound in citronella oil; used for insect repellent
LimoneneMonoterpeneCitrus aroma; used in cleaning products
CarvoneMonoterpeneMinty or caraway scent; used in flavoring

Isopulegol's uniqueness lies in its specific stereochemistry and functional groups that confer distinct biological activities not found in these similar compounds. Its role as an intermediate in synthesizing menthol further enhances its significance in both industrial and therapeutic applications.

Physical Description

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Density

0.904-0.913

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7786-67-6
89-79-2

Wikipedia

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-: ACTIVE

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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